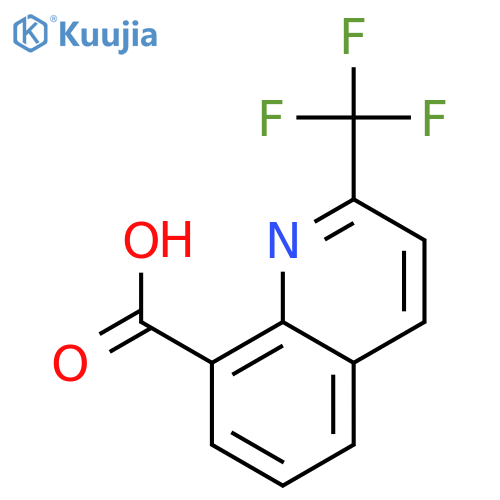

Cas no 588702-63-0 (2-(Trifluoromethyl)quinoline-8-carboxylic acid)

588702-63-0 structure

商品名:2-(Trifluoromethyl)quinoline-8-carboxylic acid

2-(Trifluoromethyl)quinoline-8-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Trifluoromethyl)quinoline-8-carboxylic acid

- 2-TRIFLUOROMETHYL-QUINOLINE-8-CARBOXYLIC ACID

- 8-QUINOLINECARBOXYLIC ACID, 2-(TRIFLUOROMETHYL)-

- AGN-PC-00GK3A

- ANW-73592

- CTK7I8874

- MolPort-001-778-113

- PC9230

- SBB099401

- BOMGNNBFJRPTER-UHFFFAOYSA-N

- AB48762

- A898219

- 2-(Trifluoromethyl)quinoline-8-carboxylicacid

- DTXSID50473189

- 588702-63-0

- AKOS015897046

- MFCD08741360

- SCHEMBL10540200

- DB-072532

-

- MDL: MFCD08741360

- インチ: InChI=1S/C11H6F3NO2/c12-11(13,14)8-5-4-6-2-1-3-7(10(16)17)9(6)15-8/h1-5H,(H,16,17)

- InChIKey: BOMGNNBFJRPTER-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 241.03508

- どういたいしつりょう: 241.03506292g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 50.2Ų

じっけんとくせい

- 密度みつど: 1.481±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 177-178 ºC (chloroform )

- ようかいど: 極微溶性(0.36 g/l)(25ºC)、

- PSA: 50.19

2-(Trifluoromethyl)quinoline-8-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM143173-1g |

2-(trifluoromethyl)quinoline-8-carboxylic acid |

588702-63-0 | 95% | 1g |

$*** | 2023-05-30 | |

| Alichem | A189004155-250mg |

2-(Trifluoromethyl)quinoline-8-carboxylic acid |

588702-63-0 | 95% | 250mg |

$514.08 | 2023-09-01 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2051-5g |

2-(trifluoromethyl)quinoline-8-carboxylic acid |

588702-63-0 | 95% | 5g |

$2400 | 2023-09-07 | |

| Chemenu | CM143173-1g |

2-(trifluoromethyl)quinoline-8-carboxylic acid |

588702-63-0 | 95% | 1g |

$1197 | 2021-08-05 | |

| Alichem | A189004155-1g |

2-(Trifluoromethyl)quinoline-8-carboxylic acid |

588702-63-0 | 95% | 1g |

$1254.40 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637617-5g |

2-(Trifluoromethyl)quinoline-8-carboxylic acid |

588702-63-0 | 98% | 5g |

¥30767.00 | 2024-05-07 |

2-(Trifluoromethyl)quinoline-8-carboxylic acid 関連文献

-

1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

588702-63-0 (2-(Trifluoromethyl)quinoline-8-carboxylic acid) 関連製品

- 868662-63-9(2-TRIFLUOROMETHYLQUINOLINE-7-CARBOXYLIC ACID)

- 231291-22-8(6-(trifluoromethyl)pyridine-3-carboxylic acid)

- 35853-50-0(Carboxymefloquine)

- 587886-26-8(2-(Trifluoromethyl)quinoline-3-carboxylic acid)

- 952182-51-3(2-(Trifluoromethyl)quinoline-6-carboxylic acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:588702-63-0)2-(Trifluoromethyl)quinoline-8-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):1226.0